

A Technical Guide to the Spectroscopic Data of Cyclobutyl Methyl Ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclobutyl methyl ketone*

Cat. No.: *B1346604*

[Get Quote](#)

Introduction

Cyclobutyl methyl ketone (CAS No: 3019-25-8), also known as acetyl cyclobutane, is a cyclic ketone with the molecular formula $C_6H_{10}O$ and a molecular weight of 98.14 g/mol .^[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **cyclobutyl methyl ketone**, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1H NMR Spectroscopy

The 1H NMR spectrum of **cyclobutyl methyl ketone** is characterized by signals arising from the methyl protons and the protons of the cyclobutyl ring. Based on the available spectral data, the following chemical shifts and multiplicities are observed.^[2]

Table 1: 1H NMR Spectroscopic Data for **Cyclobutyl Methyl Ketone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.2	Multiplet	1H	CH (methine)
~2.1	Singlet	3H	CH ₃ (methyl)
~2.0 - 2.3	Multiplet	4H	CH ₂ (methylene)
~1.8 - 2.0	Multiplet	2H	CH ₂ (methylene)

Note: The chemical shifts for the cyclobutyl protons are approximate and may overlap.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For **cyclobutyl methyl ketone**, five distinct signals are expected, corresponding to the carbonyl carbon, the methyl carbon, and the three unique carbons of the cyclobutyl ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Cyclobutyl Methyl Ketone**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
> 200	Quaternary	C=O (carbonyl)
~45-55	Methine	CH (methine)
~25-35	Methylene	CH ₂ (methylene)
~15-25	Methylene	CH ₂ (methylene)
~20-30	Methyl	CH ₃ (methyl)

Note: These are predicted chemical shifts based on typical values for similar functional groups.

[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **cyclobutyl methyl ketone** is

dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for **Cyclobutyl Methyl Ketone**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2950	Strong	C-H Stretch	Alkane
~1715	Strong	C=O Stretch	Ketone
~1450	Medium	C-H Bend	Alkane

Note: The C=O stretching frequency for saturated ketones typically appears around 1715 cm⁻¹.

[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **cyclobutyl methyl ketone** shows a molecular ion peak and several fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for **Cyclobutyl Methyl Ketone**

m/z	Relative Intensity	Assignment
98	Moderate	[M] ⁺ (Molecular Ion)
83	Moderate	[M - CH ₃] ⁺
55	Strong	[C ₄ H ₇] ⁺
43	Strong (Base Peak)	[CH ₃ CO] ⁺

Note: The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols

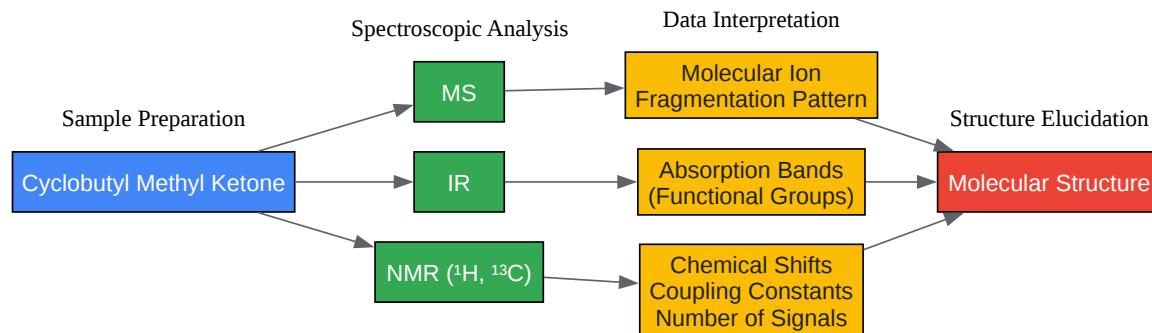
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A sample of **cyclobutyl methyl ketone** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer. ^1H NMR spectra are typically acquired with 16-32 scans, and ^{13}C NMR spectra with 1024 or more scans due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **cyclobutyl methyl ketone**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **cyclobutyl methyl ketone** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.

[8]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **cyclobutyl methyl ketone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Cyclobutyl Methyl Ketone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropyl methyl ketone(765-43-5) ^{13}C NMR spectrum [chemicalbook.com]
- 2. CYCLOBUTYL METHYL KETONE(3019-25-8) ^1H NMR [m.chemicalbook.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Cyclobutyl Methyl Ketone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346604#spectroscopic-data-for-cyclobutyl-methyl-ketone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com